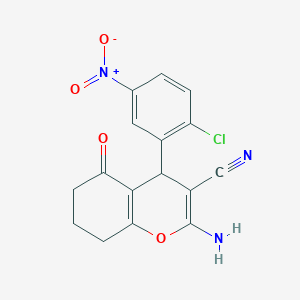![molecular formula C22H22INO4S2 B11665717 (5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665717.png)
(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-Ethyl-5-{3-Iod-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Thiazolidinon-Ring, eine iodierte Benzyliden-Gruppe und verschiedene Ether- und Methoxy-Substituenten umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-3-Ethyl-5-{3-Iod-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Die wichtigsten Schritte umfassen:
Bildung des Thiazolidinon-Rings: Dies kann durch Reaktion eines geeigneten Thioharnstoffderivats mit einem α-Halogenester unter basischen Bedingungen erreicht werden.
Einführung der Benzyliden-Gruppe: Die Benzyliden-Gruppe kann durch eine Kondensationsreaktion zwischen dem Thiazolidinon und einem Aldehydderivat eingeführt werden.
Verätherung und Iodierung: Die letzten Schritte beinhalten Verätherungsreaktionen, um die Ethoxy- und Methoxy-Gruppen einzuführen, gefolgt von einer Iodierung, um das Iodatom an der gewünschten Position einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5Z)-3-Ethyl-5-{3-Iod-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Thioxo-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid zu einem Sulfon oxidiert werden.
Reduktion: Die Benzyliden-Gruppe kann mit Reduktionsmitteln wie Natriumborhydrid zu einer Benzyl-Gruppe reduziert werden.
Substitution: Das Iodatom kann durch andere Nukleophile durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Essigsäure und erhöhte Temperaturen.
Reduktion: Natriumborhydrid, Ethanol und Raumtemperatur.
Substitution: Natriumazid, DMF und Erhitzen.
Hauptprodukte
Oxidation: Bildung des entsprechenden Sulfonderivats.
Reduktion: Bildung des Benzylderivats.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-Ethyl-5-{3-Iod-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Potenzieller Einsatz als Leitstruktur für die Entwicklung neuer Medikamente aufgrund seiner einzigartigen Struktur und möglichen biologischen Aktivität.
Organische Synthese: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle eingesetzt.
Materialwissenschaften:
Wirkmechanismus
Der Wirkmechanismus von (5Z)-3-Ethyl-5-{3-Iod-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on ist nicht gut dokumentiert. Aufgrund seiner Struktur ist es wahrscheinlich, dass es mit verschiedenen molekularen Zielen durch:
Bindung an Enzyme: Der Thiazolidinon-Ring kann mit Enzymaktivitätszentren interagieren und möglicherweise ihre Aktivität hemmen.
Rezeptor-Interaktion: Die Benzyliden- und Ether-Gruppen können mit spezifischen Rezeptoren interagieren und deren Aktivität modulieren.
Wegregulation: Die Verbindung kann verschiedene biochemische Wege beeinflussen, was zu Veränderungen der Zellfunktion führt.
Wirkmechanismus
The mechanism of action of (5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not well-documented. based on its structure, it is likely to interact with various molecular targets through:
Binding to Enzymes: The thiazolidinone ring may interact with enzyme active sites, potentially inhibiting their activity.
Receptor Interaction: The benzylidene and ether groups may interact with specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.
Eigenschaften
Molekularformel |
C22H22INO4S2 |
|---|---|
Molekulargewicht |
555.5 g/mol |
IUPAC-Name |
(5Z)-3-ethyl-5-[[3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22INO4S2/c1-4-24-21(25)19(30-22(24)29)13-15-11-17(23)20(18(12-15)26-3)28-9-8-27-16-7-5-6-14(2)10-16/h5-7,10-13H,4,8-9H2,1-3H3/b19-13- |
InChI-Schlüssel |
JWDSFJKVTHFPOI-UYRXBGFRSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OCCOC3=CC=CC(=C3)C)OC)/SC1=S |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCCOC3=CC=CC(=C3)C)OC)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11665635.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665640.png)
![Anthracen-9-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B11665643.png)
![ethyl (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665652.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11665655.png)
![(2E,5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11665659.png)
![{4-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11665662.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11665672.png)
![2-(Morpholin-4-YL)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B11665673.png)

![(5Z)-5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665687.png)
![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11665703.png)
![5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11665704.png)
![(5Z)-5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11665708.png)
